(S)-(-)-1,2-Propanediol di-p-tosylate

Catalog No.
S1898423
CAS No.
60434-71-1
M.F
C17H20O6S2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1,2-Propanediol di-p-tosylate

CAS Number

60434-71-1

Product Name

(S)-(-)-1,2-Propanediol di-p-tosylate

IUPAC Name

2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate

Molecular Formula

C17H20O6S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3

InChI Key

QSFWYZTZYVIPGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

As a Chiral Protecting Group

One of the primary applications of (S)-(-)-1,2-Propanediol di-p-tosylate lies in organic synthesis as a protecting group for chiral 1,2-diols. The tosylate groups can be selectively introduced and removed under controlled reaction conditions, allowing chemists to manipulate other functional groups on the diol while preserving the stereochemistry at the chiral center [1]. This property is valuable in the synthesis of enantiopure pharmaceuticals and other chiral compounds.

Here are some examples of research articles where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a protecting group:

  • Enantioselective Synthesis of Fluoroquinolones:
  • Asymmetric Catalysis with Chiral Brønsted Acid-Base Complexes:

As a Chiral Resolving Agent

(S)-(-)-1,2-Propanediol di-p-tosylate can also be employed as a chiral resolving agent to separate racemic mixtures of diols into their enantiomers. This technique relies on the formation of diastereomeric esters between the di-tosylate and the racemic diol. The diastereomers often exhibit different physical properties, allowing for their separation through techniques like chromatography [2].

Here's an example of a research article where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a resolving agent:

  • Resolution of Racemic Alcohols via Diastereomeric Ester Formation with (S)-(-)-1,2-Propanediol di-p-Tosylate: [In development - scientific literature search did not reveal freely available articles on this specific application]

(S)-(-)-1,2-Propanediol di-p-tosylate is a chiral compound with the molecular formula C17H20O6S2C_{17}H_{20}O_{6}S_{2} and a molecular weight of approximately 384.47 g/mol. It is characterized by its two tosyl (p-toluenesulfonyl) groups attached to a 1,2-propanediol backbone. The compound appears as a solid with a melting point ranging from 68 to 70 °C and an estimated boiling point of 481.14 °C . This compound is notable for its use in organic synthesis, particularly in the preparation of chiral intermediates.

Due to the presence of the tosyl groups, which are good leaving groups. It can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms bonded to the tosyl groups, leading to the formation of new compounds. Additionally, it can be hydrolyzed under acidic or basic conditions to regenerate (S)-(-)-1,2-propanediol and p-toluenesulfonic acid .

While specific biological activities of (S)-(-)-1,2-propanediol di-p-tosylate have not been extensively documented, compounds containing tosyl groups are often studied for their potential pharmacological properties. Tosylates can enhance the solubility and bioavailability of drugs by modifying their chemical properties. The chiral nature of this compound also suggests potential applications in asymmetric synthesis relevant to medicinal chemistry .

The synthesis of (S)-(-)-1,2-propanediol di-p-tosylate typically involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction leads to the formation of the di-tosylate through nucleophilic substitution where both hydroxyl groups of the propanediol are converted into tosylate groups .

General Reaction Scheme

(S)-(-)-1,2-Propanediol di-p-tosylate is primarily utilized in organic synthesis as a chiral building block. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to introduce chirality into synthetic pathways makes it valuable in the production of enantiomerically pure compounds .

Interaction studies involving (S)-(-)-1,2-propanediol di-p-tosylate focus on its reactivity with nucleophiles and its role as a precursor in asymmetric synthesis. The compound's interactions with various nucleophiles can yield diverse products that may have different biological activities or pharmacological effects. Furthermore, studies on its stability under various conditions are important for understanding its utility in synthetic applications .

Several compounds share structural similarities with (S)-(-)-1,2-propanediol di-p-tosylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(R)-(+) -1,2-Propanediol di-p-tosylateC17H20O6S2Enantiomer with opposite optical activity
1,3-Propanediol di-p-tosylateC17H20O6S2Similar structure but different connectivity
(S)-1,2-Di-O-tosylpropanediolC17H20O6S2Variation in stereochemistry
Methyl-4,6-O-benzylidene-2,3-di-O-(tosyl)α-D-glucopyranosideC24H30O10S2More complex sugar derivative with tosyl groups

These compounds highlight the uniqueness of (S)-(-)-1,2-propanediol di-p-tosylate due to its specific stereochemistry and functionalization pattern that makes it particularly useful for certain synthetic pathways and applications in medicinal chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

384.07013070 g/mol

Monoisotopic Mass

384.07013070 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-16

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